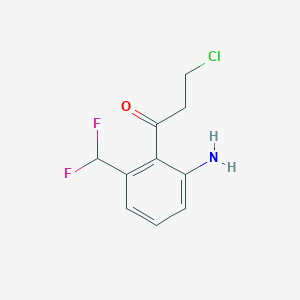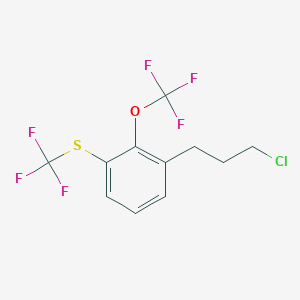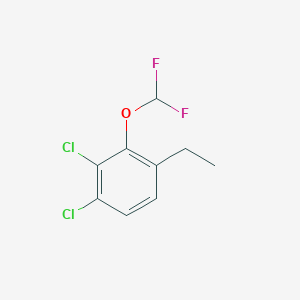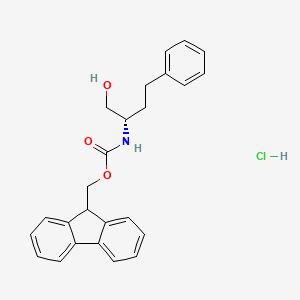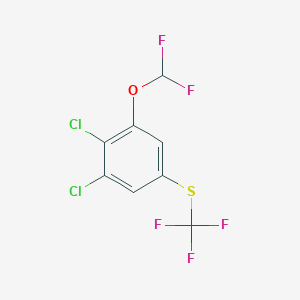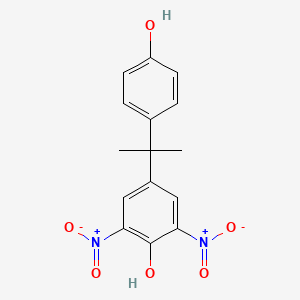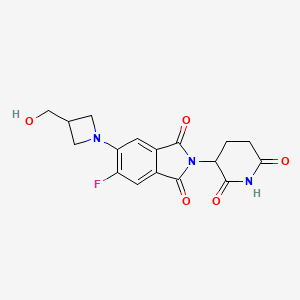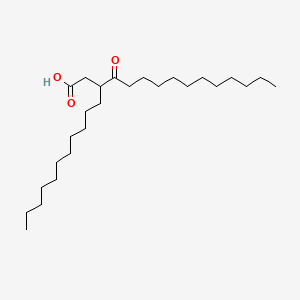
4-Oxo-3-undecylpentadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-3-undecylpentadecanoic acid is a long-chain fatty acid derivative with the molecular formula C26H50O3 This compound is characterized by the presence of a ketone group at the fourth carbon and an undecyl chain attached to the third carbon of a pentadecanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-3-undecylpentadecanoic acid typically involves multi-step organic reactions. One common method includes the oxidation of 3-undecylpentadecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective formation of the ketone group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-3-undecylpentadecanoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to a hydroxyl group, forming 3-undecylpentadecanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles like amines or thiols under mild to moderate temperatures.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Oxo-3-undecylpentadecanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in lipid metabolism and signaling pathways.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Oxo-3-undecylpentadecanoic acid involves its interaction with specific molecular targets and pathways. The ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes. In lipid metabolism, it may act as a modulator of enzyme activity, affecting the synthesis and breakdown of fatty acids.
Comparison with Similar Compounds
3-Dodecanoyltetradecanoic acid: Shares a similar structure but with a different alkyl chain length.
Pentadecanoic acid: Lacks the ketone group, making it less reactive in certain chemical reactions.
Undecanoic acid: A shorter chain fatty acid with different physical and chemical properties.
Uniqueness: 4-Oxo-3-undecylpentadecanoic acid is unique due to its specific structural features, including the ketone group and the long undecyl chain. These characteristics confer distinct reactivity and potential biological activity, setting it apart from other fatty acids and their derivatives.
Properties
Molecular Formula |
C26H50O3 |
|---|---|
Molecular Weight |
410.7 g/mol |
IUPAC Name |
4-oxo-3-undecylpentadecanoic acid |
InChI |
InChI=1S/C26H50O3/c1-3-5-7-9-11-13-15-17-19-21-24(23-26(28)29)25(27)22-20-18-16-14-12-10-8-6-4-2/h24H,3-23H2,1-2H3,(H,28,29) |
InChI Key |
JXXQHXVCIPCYSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)O)C(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


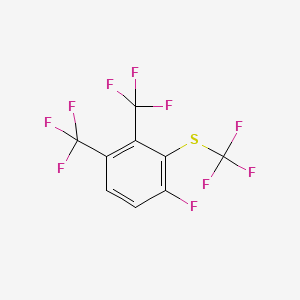
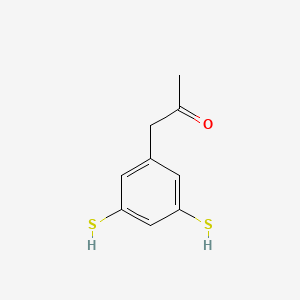
![(4R,6S)-4-(2-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14051544.png)
![tert-Butyl (R)-3-(7-((1-acetylpiperidin-4-yl)oxy)-2-amino-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B14051548.png)

